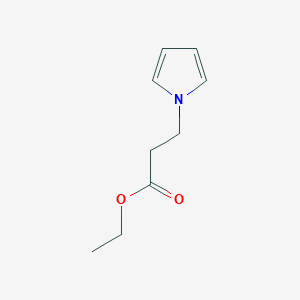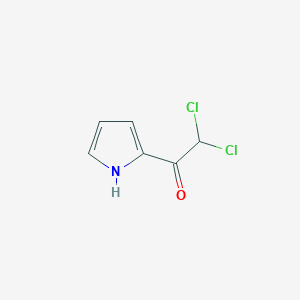
2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone
Übersicht
Beschreibung
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethanone is a chemical compound with the molecular formula C6H5Cl2NO It is a derivative of pyrrole, characterized by the presence of two chlorine atoms and a ketone group attached to the ethanone backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone typically involves the reduction of 2,2,2-trichloro-1-(1H-pyrrol-2-yl)ethanone. This reduction can be achieved using Grignard reagents such as phenylmagnesium bromide (PhMgBr) in tetrahydrofuran (THF) as the solvent. The reaction is carried out at room temperature or slightly below, followed by quenching with aqueous ammonium chloride .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the general approach involves similar reduction reactions using scalable conditions and reagents to ensure high yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 2,2-Dichloro-1-(1H-pyrrol-2-yl)ethanone undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form 2-chloro-1-(1H-pyrrol-2-yl)ethanol.
Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Grignard reagents (e.g., PhMgBr) in THF.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 2-Chloro-1-(1H-pyrrol-2-yl)ethanol.
Substitution: Various substituted ethanones depending on the nucleophile used.
Oxidation: Corresponding carboxylic acids or other oxidized derivatives.
Wissenschaftliche Forschungsanwendungen
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone involves its interaction with various molecular targets and pathways. The compound can form reactive intermediates that interact with cellular components, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with enzymes and receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
2,2,2-Trichloro-1-(1H-pyrrol-2-yl)ethanone: A precursor in the synthesis of 2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone.
2-Chloro-1-(1H-pyrrol-2-yl)ethanol: A reduction product of this compound.
2,2-Dichloro-1-(1H-pyrrol-2-yl)ethanol: Another related compound with similar chemical properties.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both chlorine atoms and a ketone group
Eigenschaften
IUPAC Name |
2,2-dichloro-1-(1H-pyrrol-2-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2NO/c7-6(8)5(10)4-2-1-3-9-4/h1-3,6,9H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPAQJCZYOVBCMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)C(Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90615647 | |
| Record name | 2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50371-55-6 | |
| Record name | 2,2-Dichloro-1-(1H-pyrrol-2-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90615647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



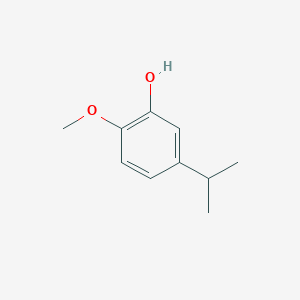
![2-(1H-benzo[d]imidazol-2-yl)pyridin-3-ol](/img/structure/B3352612.png)
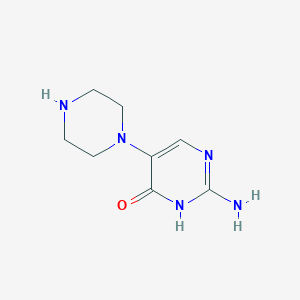


![2,3,4,6,11,11A-Hexahydro-1H-pyrazino[1,2-B]isoquinoline](/img/structure/B3352627.png)
![4-oxo-3,5-dihydropyrrolo[2,3-c]quinoline-1-carbonitrile](/img/structure/B3352635.png)
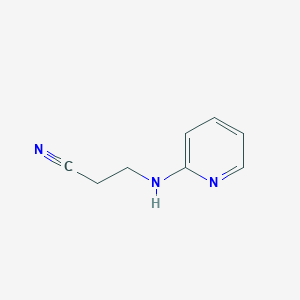
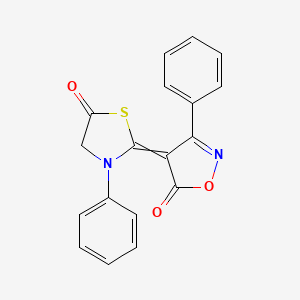

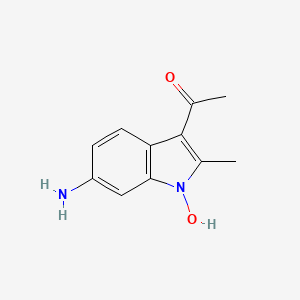
![2,2,2-Trifluoro-1-(imidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B3352679.png)
